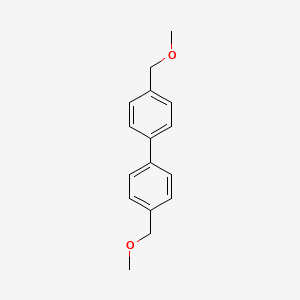

4,4'-Bis(methoxymethyl)-1,1'-biphenyl

Description

4,4'-Bis(methoxymethyl)-1,1'-biphenyl is a biphenyl derivative featuring two methoxymethyl (-CH₂OCH₃) substituents at the para positions of the biphenyl core. The methoxymethyl group combines an electron-donating ether oxygen with a methylene spacer, imparting moderate polarity and steric bulk.

Properties

IUPAC Name |

1-(methoxymethyl)-4-[4-(methoxymethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-17-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODAACUAXYPNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C2=CC=C(C=C2)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364039 | |

| Record name | 4,4'-Bis(methoxymethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3753-18-2 | |

| Record name | 4,4′-Bis(methoxymethyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3753-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Bis(methoxymethyl)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(methoxymethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-bis(methoxymethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(methoxymethyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with methanol in the presence of a catalyst. The reaction conditions often include heating under reflux to facilitate the formation of the methoxymethyl groups. Another method involves the reduction of 4,4’-biphenyldicarboxylic acid using sodium borohydride and a Lewis acid in a suitable solvent .

Industrial Production Methods

Industrial production of 4,4’-Bis(methoxymethyl)-1,1’-biphenyl may involve large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(methoxymethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Applications of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl

This compound, with the molecular formula , is a biphenyl derivative featuring two methoxymethyl groups attached to the 4 and 4' positions of the biphenyl structure. This organic compound is utilized across various scientific disciplines, including chemistry, biology, and materials science.

Applications in Chemistry

This compound serves as a crucial intermediate in synthesizing diverse organic compounds and polymers.

-

Organic Synthesis: It is employed in the creation of complex molecules due to its reactive methoxymethyl groups, which can undergo oxidation, reduction, and substitution reactions.

- Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction: Reduction of the compound yields corresponding alcohols, typically using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: The methoxymethyl groups can be substituted with other functional groups under various conditions, often with a base or acid catalyst.

- Polymer Chemistry: This compound is used in the production of hyper-cross-linked polymers. For instance, it can be self-condensed using catalysts like triflic acid, sulfuric acid, or ferric chloride ($FeCl_3$) to create networks with high surface areas . Polymers derived from 4,4′-bis(methoxymethyl)biphenyl exhibit micro/mesoporous characteristics, making them suitable for applications such as photocatalysis .

Applications in Biology

In biology, this compound is explored for its interactions with biological systems and potential therapeutic applications.

- Molecular Biology: It can be utilized as a probe in molecular biology experiments to study biochemical pathways.

- Medicinal Chemistry : The compound's biological activity may involve interactions with specific molecular targets, such as enzymes and receptors. The methoxymethyl groups can enhance binding affinity and selectivity, potentially modulating various signaling pathways.

- Antitumor Activity: Research suggests that this compound may exhibit cytotoxic effects on certain cancer cell lines, possibly through the induction of apoptosis.

- Enzyme Inhibition: There are indications that it may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications.

- Antimicrobial Properties: Some studies have reported antimicrobial activity against various pathogens, indicating its potential use in treating infections.

Applications in Industry

This compound is also significant in industrial applications, particularly in the production of advanced materials.

- Polymers and Resins: It is used in the synthesis of polymers and resins with specific properties tailored for various industrial applications.

- Photocatalysis: Hypercrosslinked polymers derived from 4,4′-bis(methoxymethyl)biphenyl are used as photocatalytic platforms for the selective reduction of to , combining excellent sorption capacities with good photocatalytic activity .

Analytical Chemistry

4,4’-Bis(methoxymethyl)-1,1’-biphenyl can be analyzed using reverse phase (RP) HPLC with simple conditions. The mobile phase typically consists of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for Mass-Spec applications) . This method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

Mechanism of Action

The mechanism of action of 4,4’-Bis(methoxymethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- 4,4'-Bis(methylthio)-1,1'-biphenyl (): The methylthio (-SCH₃) group is less polar but similarly electron-donating via sulfur’s lone pairs. This compound is marketed as a research chemical, suggesting utility in catalysis or materials science .

- 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (): Triethoxysilyl (-Si(OCH₂CH₃)₃) substituents are bulkier and hydrolytically reactive, enabling applications in hybrid materials or surface functionalization .

Conformational Flexibility

Organic Electronics

- NPB (N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine) (): A hole-transport layer in OLEDs, where naphthyl substituents enhance charge mobility. Methoxymethyl groups could similarly modulate hole injection via electron donation .

- CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) (): Used in quantum well structures for efficient phosphorescent OLEDs. Carbazole’s planar structure contrasts with methoxymethyl’s flexibility, impacting exciton confinement .

Pharmaceutical Potential

- Biphenyl Spiro Compounds (): Derivatives like 2,2′-([1,1′-biphenyl]-4,4′-diyl)bis(3-aryl-2-azaspiro[3.5]nonan-1-ones) show antinociceptive activity, suggesting biphenyl frameworks’ relevance in drug discovery .

Coordination Polymers and MOFs

- Bis(triazole)-Functionalized Biphenyls (): Copper and zinc coordination polymers demonstrate structural diversity influenced by substituent bulk, a trait relevant to methoxymethyl’s moderate steric profile .

Biological Activity

4,4'-Bis(methoxymethyl)-1,1'-biphenyl (CAS No. 3753-18-2) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by two methoxymethyl groups attached to the biphenyl structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

- Chemical Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

- Structure : The compound features a biphenyl core with methoxymethyl substituents that may affect its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The methoxymethyl groups may enhance binding affinity and selectivity towards these targets, potentially leading to modulation of various signaling pathways.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential effects:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction.

- Enzyme Inhibition : There are indications that it may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating its potential use in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against breast cancer cells | |

| Enzyme Inhibition | Inhibition of carbonic anhydrases | |

| Antimicrobial | Activity against Staphylococcus aureus |

Case Study 1: Antitumor Effects

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was associated with increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on human carbonic anhydrases (hCAs). The results showed that it could selectively inhibit hCA II and hCA IX with IC50 values in the low micromolar range. This selectivity suggests potential applications in treating diseases where these enzymes are implicated, such as glaucoma and cancer.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of biphenyl derivatives. A comparative analysis with similar compounds revealed that the presence of methoxymethyl groups significantly influenced both enzyme inhibition and cytotoxicity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-Bis(methoxymethyl)-1,1'-biphenyl, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via polycondensation reactions between substituted biphenyl precursors and methoxymethyl groups. For example, analogous biphenyl derivatives are prepared using catalysts like Lewis acids (e.g., AlCl₃) or palladium-mediated coupling reactions under inert atmospheres . Optimization involves:

- Temperature control : Reactions typically occur at 80–120°C to balance yield and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.

- Catalyst loading : 5–10 mol% catalyst concentrations are common for efficient cross-coupling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Precautions :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as structurally similar biphenyl derivatives cause irritation .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents .

- Emergency measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Key methods :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Spectroscopy :

- FT-IR : Methoxymethyl C-O stretching at ~1100 cm⁻¹ .

- Mass spectrometry (HRMS) : Confirm molecular ion peak at m/z 242.3 (calculated for C₁₆H₁₈O₂) .

- Thermal analysis : DSC/TGA to determine melting point (≈120–125°C) and thermal stability .

Advanced Research Questions

Q. How does this compound enhance the performance of epoxy resins?

- Mechanism : As a bisphenol analog , it improves crosslinking density in epoxy resins, increasing heat resistance (Tg > 150°C) and adhesion toughness . The methoxymethyl groups facilitate flexible linkages while maintaining rigidity in the biphenyl core .

- Experimental validation :

- Dynamic Mechanical Analysis (DMA) : Measure storage modulus (E') and tan δ to quantify thermomechanical stability.

- Adhesion testing : ASTM D4541 pull-off tests show >10 MPa bond strength in composite materials .

Q. What computational models predict the electronic behavior of this compound in organic semiconductors?

- Approaches :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels to estimate charge transport properties. For analogous biphenyls, HOMO ≈ -5.2 eV, suitable for hole-transport layers .

- Molecular Dynamics (MD) : Simulate amorphous film morphology to assess hole mobility (≈10⁻⁴ cm²/V·s) .

Q. How can researchers resolve contradictions in reported dielectric properties of biphenyl derivatives?

- Strategies :

- Standardized testing : Use identical electrode configurations (e.g., parallel-plate geometry) and frequencies (1 kHz–1 MHz) to minimize variability .

- Sample purity : Ensure >99% purity via recrystallization (e.g., ethanol/water mixtures) to eliminate ionic impurities affecting dielectric constants .

- Environmental controls : Measure under dry N₂ atmosphere to avoid moisture-induced artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.